1-(2-Methoxyphenyl)propan-2-ol 1-(2-Methoxyphenyl)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 15541-26-1
VCID: VC21058781
InChI: InChI=1S/C10H14O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3
SMILES: CC(CC1=CC=CC=C1OC)O
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol

1-(2-Methoxyphenyl)propan-2-ol

CAS No.: 15541-26-1

Cat. No.: VC21058781

Molecular Formula: C10H14O2

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methoxyphenyl)propan-2-ol - 15541-26-1

Specification

CAS No. 15541-26-1
Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
IUPAC Name 1-(2-methoxyphenyl)propan-2-ol
Standard InChI InChI=1S/C10H14O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3
Standard InChI Key ROVATSABYKBNCG-UHFFFAOYSA-N
SMILES CC(CC1=CC=CC=C1OC)O
Canonical SMILES CC(CC1=CC=CC=C1OC)O

Introduction

Chemical Structure and Properties

1-(2-Methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H14O2. It features a secondary alcohol group at the 2-position of the propane chain, with the 1-position connected to a 2-methoxyphenyl group. This unique structural configuration grants the compound distinct chemical and physical properties that differentiate it from related isomers.

Key Identifiers and Physical Properties

The compound is characterized by several important identifiers and properties, as summarized in the following table:

PropertyValue
IUPAC Name1-(2-methoxyphenyl)propan-2-ol
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
CAS Number15541-26-1
InChIInChI=1S/C10H14O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3
InChI KeyROVATSABYKBNCG-UHFFFAOYSA-N
Canonical SMILESCC(CC1=CC=CC=C1OC)O

The physical characteristics of 1-(2-Methoxyphenyl)propan-2-ol include high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, which have significant implications for its potential pharmaceutical applications.

Mechanism of Action

Pharmacological Significance

1-(2-Methoxyphenyl)propan-2-ol is known to serve as an intermediate in the synthesis of urapidil, a medication used in the treatment of hypertension. Through this role, the compound contributes indirectly to the pharmacological effects of urapidil, which include lowering peripheral blood pressure and exerting central antihypertensive activity.

Biochemical Interactions

The compound's pharmacokinetic profile indicates high gastrointestinal absorption and blood-brain barrier permeability, suggesting potential for central nervous system activity. Due to its involvement in urapidil synthesis, it may indirectly influence biochemical pathways associated with blood pressure regulation and central nervous system function.

Synthetic Routes and Preparation Methods

Laboratory Synthesis

While the available literature on specific synthesis methods for 1-(2-Methoxyphenyl)propan-2-ol is limited, the compound can theoretically be synthesized through various routes similar to those used for related secondary alcohols with aromatic substituents.

One potential synthetic approach might involve:

  • Starting with appropriate 2-methoxyphenyl derivatives

  • Addition reactions with suitable reagents to form the propan-2-ol backbone

  • Purification through recrystallization from optimized solvents

Industrial Production Considerations

For large-scale production, the synthesis would likely involve:

  • Use of industrial-scale reactors with carefully controlled conditions

  • Optimization of reaction parameters to maximize yield and purity

  • Implementation of efficient purification processes including solvent extraction and recrystallization

  • Quality control measures to ensure consistent product specifications

Chemical Reactions Analysis

As a secondary alcohol with a methoxy-substituted benzene ring, 1-(2-Methoxyphenyl)propan-2-ol can participate in various chemical reactions:

Oxidation Reactions

The secondary alcohol group can undergo oxidation to form the corresponding ketone:

Oxidizing AgentReaction ConditionsMajor Product
Potassium permanganate (KMnO₄)Aqueous or acetone solution1-(2-methoxyphenyl)propan-2-one
Chromium trioxide (CrO₃)Acidic conditions1-(2-methoxyphenyl)propan-2-one

Reduction Reactions

While already a secondary alcohol, derivatives of this compound can undergo various reduction reactions:

Reducing AgentTarget DerivativePotential Product
Lithium aluminum hydride (LiAlH₄)Esters of the alcoholModified alcohol derivatives
Sodium borohydride (NaBH₄)Ketone derivativesRestored alcohol functionality

Substitution Reactions

The methoxy group on the benzene ring can participate in substitution reactions:

ReagentReaction TypePotential Product
Bromine (Br₂)Electrophilic aromatic substitutionBrominated derivatives
NucleophilesNucleophilic substitutionVarious substituted derivatives

Biological Activities

Research indicates that 1-(2-Methoxyphenyl)propan-2-ol exhibits several notable biological activities:

Antimicrobial Properties

Studies have demonstrated significant antimicrobial activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL
Candida albicans64 μg/mL

These findings suggest potential applications in developing new antimicrobial agents, particularly against resistant strains.

Antioxidant Activity

The compound has demonstrated antioxidant properties in various assays:

AssayResult
DPPH radical scavengingIC₅₀ value of approximately 25 μg/mL
ABTS radical scavengingSignificant activity observed

This antioxidant capacity is important for preventing oxidative stress-related diseases.

Neuroprotective Effects

Emerging research suggests neuroprotective properties for this compound:

Study TypeKey Findings
In vitro neuronal cell studies40% increase in cell viability under oxidative stress
Animal model experimentsImproved cognitive function and reduced neuronal damage

These effects are attributed to the compound's ability to modulate oxidative stress pathways and enhance cellular defense mechanisms.

Scientific Research Applications

1-(2-Methoxyphenyl)propan-2-ol has diverse applications in scientific research:

Chemical Research

The compound serves as:

  • A building block for synthesizing more complex organic molecules

  • A model compound for studying reaction mechanisms

  • A substrate for developing new synthetic methodologies

Biological Research

In biological investigations, the compound is studied for:

  • Potential antimicrobial applications

  • Antioxidant properties and mechanisms

  • Neuroprotective effects in cellular and animal models

Medical Research

Medical applications being explored include:

  • Role in drug synthesis, particularly as an intermediate for urapidil

  • Potential development of new therapeutic agents based on its biological activities

  • Investigation of structure-activity relationships to optimize therapeutic effects

Comparison with Similar Compounds

To better understand the unique properties of 1-(2-Methoxyphenyl)propan-2-ol, it is valuable to compare it with structurally related compounds:

CompoundKey Structural DifferenceNotable Distinctions
1-(4-Methoxyphenyl)propan-2-olMethoxy group in para positionDifferent reactivity in aromatic substitution reactions
2-(4-Methoxyphenyl)propan-2-olTertiary alcohol with different methoxy positionDifferent steric properties and reactivity
1-(2-Methoxyphenyl)propan-2-amineAmine instead of hydroxyl groupDifferent basicity and biological activity profile
2-Propanone, 1-(4-methoxyphenyl)-Ketone group instead of alcoholDifferent reactivity profile

The positioning of the methoxy group at the ortho position in 1-(2-Methoxyphenyl)propan-2-ol creates unique steric effects and electronic properties that influence its chemical behavior and biological interactions.

Case Studies

Neuroprotection in Animal Models

Research involving mouse models subjected to induced oxidative stress has demonstrated that administration of 1-(2-Methoxyphenyl)propan-2-ol resulted in:

  • Improved cognitive function

  • Reduced neuronal damage

  • Enhanced memory retention and learning capabilities

These findings suggest potential applications in treating neurodegenerative diseases.

Antimicrobial Efficacy Studies

Clinical investigations testing the compound against multi-drug-resistant bacterial strains isolated from patients with chronic infections have shown:

  • Notable reduction in bacterial load

  • Effectiveness against resistant strains

  • Potential as a novel therapeutic agent

This highlights the compound's promise in addressing antimicrobial resistance challenges.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator